Cas no 1034-61-3 (1,3-Diazaspiro[4.5]decane-2,4-dione,3-(2-hydroxyethyl)-1-phenyl-)

1,3-Diazaspiro[4.5]decane-2,4-dione,3-(2-hydroxyethyl)-1-phenyl- structure
1034-61-3 structure
Product Name:1,3-Diazaspiro[4.5]decane-2,4-dione,3-(2-hydroxyethyl)-1-phenyl-
CAS No:1034-61-3
MF:C16H20N2O3
MW:288.341604232788
CID:142810
PubChem ID:120542
Update Time:2025-04-19

1,3-Diazaspiro[4.5]decane-2,4-dione,3-(2-hydroxyethyl)-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Diazaspiro[4.5]decane-2,4-dione,3-(2-hydroxyethyl)-1-phenyl-
    • 3-(2-hydroxyethyl)-1-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
    • 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-(2-hydroxyethyl)-1-phenyl-
    • 2-(2-hydroxyethyl)-4-phenyl-2,4-diazaspiro[4.5]decane-1,3-dione
    • 3-(2-hydroxy-ethyl)-1-phenyl-1,3-diaza-spiro[4.5]decane-2,4-dione
    • 3'-(2-Hydroxyethyl)-1'-phenylcyclohexanespiro-5'-hydantoin
    • 3'-< 2-Hydroxy-aethyl> -1'-phenyl-cyclohexanspiro-5'-hydantoin
    • AC1L3R0D
    • BRN 0830083
    • LS-59975
    • DTXSID70145816
    • 1034-61-3
    • Inchi: 1S/C16H20N2O3/c19-12-11-17-14(20)16(9-5-2-6-10-16)18(15(17)21)13-7-3-1-4-8-13/h1,3-4,7-8,19H,2,5-6,9-12H2
    • InChI Key: LTBYCIYCAZIKRO-UHFFFAOYSA-N
    • SMILES: O=C1C2(CCCCC2)N(C2C=CC=CC=2)C(N1CCO)=O

Computed Properties

  • Exact Mass: 288.1475
  • Monoisotopic Mass: 288.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 60.8Ų

Experimental Properties

  • Density: 1.3
  • Boiling Point: 446.1°C at 760 mmHg
  • Flash Point: 223.6°C
  • Refractive Index: 1.627
  • PSA: 60.85
  • LogP: 2.15330
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